molecular formula C8H12N2O2 B3295902 3-Isobutyl-1H-pyrazole-5-carboxylic acid CAS No. 890591-01-2

3-Isobutyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3295902
CAS No.: 890591-01-2
M. Wt: 168.19 g/mol
InChI Key: OCAWPZXEVMMJMI-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Medicinal and Agrochemical Chemistry Research

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the fields of medicinal and agrochemical chemistry. ontosight.aieurekaselect.com Its significance stems from the wide array of biological activities exhibited by its derivatives, making it a "privileged structure" in drug design and development. eurekaselect.com In medicinal chemistry, pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas. wikipedia.org They are known to possess anti-inflammatory, antimicrobial, anticancer, and antidepressant properties, among others. eurekaselect.comnih.gov For instance, the well-known anti-inflammatory drug Celecoxib features a pyrazole core. d-nb.info

In the agrochemical sector, pyrazole derivatives have a long history of application as effective herbicides, insecticides, and fungicides. dergipark.org.tr The versatility of the pyrazole ring allows for the creation of molecules that can selectively target biological pathways in pests and fungi, leading to the development of commercial products like Tebufenpyrad and Fenpyroximate. dergipark.org.trnih.gov The incorporation of a carboxylic acid group onto the pyrazole scaffold, as seen in 3-Isobutyl-1H-pyrazole-5-carboxylic acid, further enhances its utility, providing a key functional group for creating esters and amides, which are pivotal in modifying a molecule's properties and biological activity. nih.govresearchgate.net

Historical Development and Current Research Trajectories for Pyrazole Carboxylic Acid Derivatives

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. d-nb.info Shortly after, in 1889, Buchner accomplished the first synthesis of the pyrazole ring itself. eurekaselect.com Early synthetic methods, such as the Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), laid the groundwork for accessing a wide variety of substituted pyrazoles. ontosight.aidergipark.org.tr The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. mdpi.com

The development of pyrazole carboxylic acids as a distinct class of research interest followed the foundational work on the parent ring. These derivatives are recognized as significant scaffolds due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govnih.gov

Current research trajectories are focused on several key areas. A primary goal is the synthesis of novel pyrazole carboxylic acid derivatives with enhanced potency and selectivity for specific biological targets. nih.govnih.gov This involves creating libraries of compounds with diverse substitutions on the pyrazole ring and evaluating their structure-activity relationships (SAR). ontosight.ai For example, research has been conducted on 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives to assess their potential as endothelin-1 (B181129) antagonists and antibacterial agents. Modern synthetic methodologies, including one-pot reactions and the use of advanced catalysts, are being employed to improve the efficiency and regioselectivity of pyrazole synthesis. dergipark.org.trnih.gov The ongoing exploration of compounds like this compound as building blocks is central to this effort, enabling the construction of new therapeutic and agrochemical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAWPZXEVMMJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92933-49-8
Record name 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
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Chemical Transformations and Derivatization of 3 Isobutyl 1h Pyrazole 5 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the pyrazole (B372694) ring is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Esterification of 3-isobutyl-1H-pyrazole-5-carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.comyoutube.com The reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com Another method involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. researchgate.netresearchgate.net This two-step process is generally high-yielding and proceeds under mild conditions. Additionally, various coupling reagents can facilitate the direct esterification of the carboxylic acid with an alcohol.

Amidation reactions follow similar principles to esterification. The carboxylic acid can be directly coupled with a primary or secondary amine using a variety of coupling agents. Alternatively, the more reactive acyl chloride intermediate can be reacted with an amine to form the corresponding amide. nih.govkhanacademy.org This latter method is often preferred due to its high efficiency and the broad availability of amines. The reaction of pyrazole-3-carboxylic acid chlorides with various amines to produce amide derivatives has been well-documented. researchgate.net The synthesis of novel pyrazole carboxamide derivatives is an active area of research, with many compounds exhibiting interesting biological activities. nih.govnih.govnih.gov

Table 1: Representative Esterification and Amidation Reactions of Pyrazole Carboxylic Acids
Reaction TypeReagents and ConditionsProduct TypeReference
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄), HeatEster masterorganicchemistry.comyoutube.com
Acyl Chloride Formation and Esterification1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine)Ester researchgate.netresearchgate.net
Direct AmidationAmine, Coupling Agent (e.g., DCC, EDC)Amide mdpi.com
Acyl Chloride Formation and Amidation1. SOCl₂ or (COCl)₂ 2. Amine, BaseAmide researchgate.netnih.govkhanacademy.org

Substitution Reactions on the Pyrazole Ring System

The pyrazole ring of this compound is an aromatic heterocycle and can undergo substitution reactions. The position of these substitutions is influenced by the electronic effects of the existing isobutyl and carboxylic acid groups.

Halogenation of the pyrazole ring typically occurs at the C4 position, which is the most electron-rich position in the pyrazole nucleus. mdpi.com

Bromination of pyrazole-3-carboxylic acids can be achieved using various brominating agents. The reaction of alkyl-substituted pyrazole carboxylic acids with bromine (Br₂) can proceed in good yields. mdpi.com N-Bromosuccinimide (NBS) is another effective reagent for the bromination of pyrazoles. mdpi.com The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters has been reported, highlighting the utility of brominated pyrazole intermediates. researchgate.net

Iodination of the pyrazole ring can be accomplished using iodine in the presence of an oxidizing agent or by using iodine monochloride (ICl). researchgate.netnih.gov A method for the iodination of pyrazoles using iodine and hydrogen peroxide in water has been described as a greener alternative. researchgate.net The resulting 4-iodopyrazoles are valuable intermediates for further functionalization through cross-coupling reactions. nih.gov

Table 2: Halogenation Reactions on the Pyrazole Ring
Halogenation TypeReagentPosition of SubstitutionReference
BrominationBr₂C4 mdpi.com
BrominationN-Bromosuccinimide (NBS)C4 mdpi.com
IodinationI₂ / H₂O₂C4 researchgate.net
IodinationIodine Monochloride (ICl)C4 nih.gov

The pyrazole ring can undergo both nucleophilic and electrophilic functionalizations, although the latter is more common for the electron-rich pyrazole system.

Electrophilic functionalization primarily occurs at the C4 position. Besides halogenation, other electrophilic substitution reactions such as nitration and sulfonation can be envisaged, although specific examples for this compound are not extensively detailed in the literature. The general reactivity pattern of pyrazoles suggests that these reactions would proceed at the C4 position. mdpi.com

Nucleophilic functionalization of the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups or the formation of an organometallic intermediate. For instance, deprotonation of the pyrazole ring with a strong base like n-butyllithium can generate a nucleophilic species that can react with various electrophiles. researchgate.net

Formation of Fused Heterocyclic Systems Incorporating the Pyrazole Carboxylic Acid Scaffold

The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive pyrazole ring, makes it a valuable building block for the synthesis of fused heterocyclic systems. The carboxylic acid moiety can be converted into other functional groups that can then participate in cyclization reactions with a substituent on the pyrazole ring or with an external reagent.

For example, the carboxylic acid can be converted to an ester or an amide, and a subsequent reaction can lead to the formation of a new ring fused to the pyrazole core. Pyrazole-3-carboxylic acids and their derivatives have been used in the synthesis of pyrazolo[3,4-d]pyridazinones through cyclocondensation reactions. researchgate.net The 5-aminopyrazole derivatives are key starting materials for the synthesis of numerous bioactive fused pyrazole derivatives such as pyrazolopyrimidines. nih.gov While specific examples starting from this compound are not prevalent, the general synthetic strategies are applicable.

Table 3: Examples of Fused Heterocyclic Systems from Pyrazole Carboxylic Acids
Fused SystemSynthetic StrategyReference
Pyrazolo[3,4-d]pyridazinonesCyclocondensation of pyrazole-3-carboxylic acid derivatives with hydrazines. researchgate.net
Pyrazolo[3,4-d]pyrimidinesCyclization of 5-aminopyrazole-4-carboxylic acid derivatives. nih.gov
Pyrazolo[5,1-c] sigmaaldrich.commdpi.comoxazin-4-onesN-alkylation of pyrazolecarboxylates followed by intramolecular cyclization. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of 3-Isobutyl-1H-pyrazole-5-carboxylic acid in solution. A key structural feature of N-unsubstituted 3(5)-substituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2), leading to two distinct tautomeric forms: this compound and 5-isobutyl-1H-pyrazole-3-carboxylic acid. In solution, these tautomers typically exist in a dynamic equilibrium. nih.govbohrium.com

The rate of this proton exchange influences the appearance of the NMR spectrum. fu-berlin.de At room temperature, if the exchange is rapid on the NMR timescale, the signals for the C3 and C5 positions (and their respective substituents) may appear averaged. nih.gov However, by using variable-temperature NMR studies, this exchange can often be slowed, allowing for the observation and quantification of individual tautomers. fu-berlin.de

Nuclear Overhauser Effect (NOE) experiments are particularly powerful for unambiguously assigning the major tautomer in solution. Irradiation of the N-H proton signal should result in an NOE enhancement for the proton on the adjacent ring carbon (H4) and the protons of the substituent at the C5 position, helping to distinguish between the 3-isobutyl and 5-isobutyl tautomers. dntb.gov.uanih.gov

While specific high-resolution NMR data for this compound is not extensively published, the following tables provide representative ¹H and ¹³C NMR chemical shifts for a closely related analogue, 3-methyl-1H-pyrazole-5-carboxylic acid. The data illustrates the typical chemical shifts observed for this class of compounds. The signals for the isobutyl group in the target compound would be expected in the typical aliphatic regions.

Interactive ¹H NMR Data Table for a Representative 3-Alkyl-1H-pyrazole-5-carboxylic acid Analogue Data presented for illustrative purposes based on known pyrazole (B372694) derivatives.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H4 ~6.70 s - Signal for the proton on the pyrazole ring. Its chemical shift is sensitive to the tautomeric form.
CH₃ (isobutyl) ~0.95 d ~6.6 Expected signal for the two methyl groups of the isobutyl substituent.
CH (isobutyl) ~1.90 m - Expected signal for the methine proton of the isobutyl substituent.
CH₂ (isobutyl) ~2.60 d ~7.2 Expected signal for the methylene (B1212753) protons of the isobutyl substituent.
N-H ~13.0-14.0 br s - Broad signal for the tautomeric proton, often exchanges with solvent.

Interactive ¹³C NMR Data Table for a Representative 3-Alkyl-1H-pyrazole-5-carboxylic acid Analogue Data presented for illustrative purposes based on known pyrazole derivatives.

Carbon Chemical Shift (δ, ppm) Notes
C3 ~150.0 Chemical shift is highly dependent on which tautomer is present. nih.gov
C4 ~108.0 Chemical shift for the C4 carbon of the pyrazole ring.
C5 ~142.0 Chemical shift is highly dependent on which tautomer is present. nih.gov
C=O ~165.0 Carboxylic acid carbonyl carbon.
CH₂ (isobutyl) ~35.0 Expected signal for the methylene carbon of the isobutyl group.
CH (isobutyl) ~28.0 Expected signal for the methine carbon of the isobutyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information on the molecular structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. Unlike in solution, molecules in a crystal lattice are typically locked into a single conformation and tautomeric form. nih.gov

For pyrazole carboxylic acids, the solid-state structure is heavily influenced by strong hydrogen bonding. Typically, the carboxylic acid groups form dimeric structures through O-H···O hydrogen bonds. cambridge.org Furthermore, the pyrazole N-H group acts as a hydrogen bond donor, often interacting with a nitrogen atom or the carbonyl oxygen of an adjacent molecule, leading to the formation of extended chains or sheets. researchgate.netresearchgate.net These extensive hydrogen-bonding networks are a defining feature of the crystal packing. nih.gov

The specific tautomer present in the crystal (3-isobutyl or 5-isobutyl) is determined by the subtle interplay of electronic effects of the substituents and the optimization of packing forces within the crystal lattice. nih.gov

Below are typical crystallographic parameters for a related pyrazole carboxylic acid derivative, which illustrate the expected solid-state characteristics.

Interactive Crystallographic Data Table for a Representative Pyrazole Carboxylic Acid

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 4.5811 researchgate.net
b (Å) 19.734 researchgate.net
c (Å) 11.812 researchgate.net
β (°) 101.181 researchgate.net
V (ų) 1047.6 researchgate.net
Z 4 researchgate.net
Key Hydrogen Bond (O-H···O) Forms centrosymmetric dimers cambridge.org

Vibrational and Electronic Spectroscopy for Molecular Conformation and Electronic Properties

Vibrational and electronic spectroscopy offer further insights into the molecular structure and electronic nature of this compound.

Vibrational Spectroscopy (FT-IR): The infrared spectrum is dominated by absorptions corresponding to the carboxylic acid and pyrazole functional groups. A defining feature is the extremely broad O-H stretching vibration from the carboxylic acid, which typically appears between 2500 and 3300 cm⁻¹. This broadening is a direct consequence of the strong hydrogen bonding in the dimeric structures. spectroscopyonline.comorgchemboulder.com The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp band, usually in the 1690-1760 cm⁻¹ region. orgchemboulder.com Vibrations associated with the pyrazole ring, such as C=N and C=C stretching, occur in the 1400-1600 cm⁻¹ fingerprint region.

Interactive FT-IR Data Table

Vibrational Mode Frequency Range (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic Acid) 2500-3300 Broad, Strong Characteristic broad absorption due to hydrogen-bonded dimers. orgchemboulder.com
C-H stretch (Aliphatic) 2850-3000 Medium From the isobutyl group.
C=O stretch (Carboxylic Acid) 1690-1760 Strong Position depends on conjugation and hydrogen bonding. orgchemboulder.com
C=N, C=C stretch (Pyrazole) 1400-1600 Medium-Strong Ring stretching modes.
C-O stretch (Carboxylic Acid) 1210-1320 Strong Coupled with O-H in-plane bending. orgchemboulder.com

Electronic Spectroscopy (UV-Vis): The ultraviolet-visible spectrum provides information about the electronic transitions within the molecule. Pyrazole derivatives, being aromatic heterocyclic systems, typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. nih.govresearchgate.net The position of the absorption maximum (λ_max) and the molar absorptivity are sensitive to the substitution pattern on the pyrazole ring and the solvent used. Computational studies, often employing Density Functional Theory (DFT), can be used to model these electronic transitions and calculate the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is a key indicator of the molecule's electronic stability and reactivity. nih.govresearchgate.netnih.gov

Interactive UV-Vis and Electronic Properties Data Table

Parameter Typical Value Notes
λ_max ~220-280 nm Corresponds to π → π* electronic transitions within the pyrazole aromatic system. nih.govresearchgate.net
Molar Absorptivity (ε) High Typical for allowed π → π* transitions.

Computational and Theoretical Studies on 3 Isobutyl 1h Pyrazole 5 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and energetics of molecules. These calculations provide a detailed picture of electron distribution and energy levels, which are crucial for understanding molecular stability and reactivity.

A comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, an analogue of 3-Isobutyl-1H-pyrazole-5-carboxylic acid, utilized the B3LYP/6-31G(d) level of theory to optimize the molecule's geometry and calculate its vibrational frequencies. nih.govresearchgate.net The results indicated a planar conformation for the molecule, where all constituent atoms lie within the same geometrical plane. nih.govresearchgate.net Such quantum chemical calculations are instrumental in confirming the structure of the compound and providing critical information on the chemical reactivity of its functional sites. nih.govresearchgate.net These theoretical investigations have shown that molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid possess high electronic stability and low reactivity, while also highlighting their potential for applications in optoelectronics due to strong absorption properties in the UV region. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between these frontier orbitals is crucial in determining the reactivity and reaction mechanisms of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its ability to accept electrons, indicating its electrophilicity. youtube.com

In the DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV. nih.gov A relatively large energy gap like this suggests high electronic stability and low chemical reactivity, as it requires more energy for an electron to transition from the HOMO to the LUMO. nih.gov This thermodynamic stability is a significant characteristic revealed by FMO analysis. nih.gov

Table 1: Frontier Molecular Orbital Energies for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

Molecular OrbitalEnergy (eV)
HOMO-
LUMO-
Energy Gap (ΔE)4.458

Note: Specific HOMO and LUMO energy values were not provided in the source material, only the energy gap.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the three-dimensional surface of a molecule. nih.govmdpi.com This mapping helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting reactive sites and intermolecular interactions. nih.govmdpi.com The MEP map is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP analysis revealed pronounced negative potential (red-orange coloration) around the oxygen atoms of the carboxylic group, identifying them as nucleophilic sites with high electron density. nih.gov This indicates their susceptibility to electrophilic attacks. nih.gov The hydroxyl oxygen atom also showed nucleophilic potential. nih.gov Such analyses are critical for understanding how the molecule will interact with other molecules and its biological targets. nih.govchemrxiv.org

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions (Pre-clinical)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in preclinical studies to investigate the interactions between a ligand, such as a pyrazole (B372694) derivative, and its biological target, typically a protein receptor. nih.govnih.gov Docking predicts the preferred binding orientation of the ligand within the active site of the receptor, while MD simulations provide insights into the stability of the ligand-receptor complex over time. nih.govnih.gov

Studies on various pyrazole derivatives have demonstrated the utility of these methods. For instance, molecular docking studies on novel pyrazole-carboxamides as carbonic anhydrase inhibitors showed better interactions than a reference inhibitor. nih.gov Following docking, MD simulations were performed to analyze the stability of the docked complexes, revealing minor conformational changes and fluctuations, which indicates good stability. nih.gov Similarly, in a study of pyrazole derivatives as potential anticancer agents, molecular docking was used to filter compounds based on their binding affinity to target proteins. nih.gov These computational approaches are essential for identifying promising drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. semanticscholar.orgnih.gov These models are then used to predict the activity of new, unsynthesized compounds. semanticscholar.org

A QSAR study on 1H-pyrazole-5-carboxylic acid derivatives with anti-MES (maximal electroshock induced seizure) activity employed theoretically derived descriptors from optimized molecular structures. semanticscholar.org A genetic function approximation algorithm was used to select the optimal descriptors, and multiple linear regression was used to build the QSAR model. semanticscholar.org The resulting six-parametric equation, which included descriptors like dipole moment and the energy of the LUMO, showed good statistical quality and predictive ability. semanticscholar.org Such models are invaluable in the design of new derivatives with improved biological activity. semanticscholar.orgnih.gov Another study on 1H-pyrazole derivatives as EGFR kinase inhibitors also successfully used 2D-QSAR modeling to design new compounds with high predicted potency. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly DFT, are also employed to elucidate the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathway and understand the factors that control the reaction's outcome.

For instance, computational studies on the reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) helped to understand the formation of different isomers. nih.gov Isomerization experiments, supported by calculations, revealed the relative stability of the products. nih.gov The proposed mechanism involves the protonation of one of the pyrazole rings, leading to the formation of a pyrazolium (B1228807) salt and a resulting carbocation that then reacts further. nih.gov While not directly on this compound, such studies on related pyrazole compounds demonstrate the power of computational chemistry in explaining and predicting the course of chemical reactions. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations in Pyrazole Carboxylic Acid Derivatives

Influence of Isobutyl Substituent on Biological Activity Profiles

The nature of the substituent at the 3-position of the pyrazole (B372694) ring is a critical determinant of biological activity. This position often interacts with a hydrophobic pocket in the target protein, and the size, shape, and lipophilicity of the substituent can significantly impact binding affinity.

In the context of KEAP1 inhibition, the 3-position of the pyrazole-5-carboxylic acid scaffold is crucial for establishing potent activity. researchgate.net Structure-activity relationship studies have demonstrated that small, lipophilic alkyl groups are well-tolerated at this position. The isobutyl group, in particular, has been shown to be highly effective. It provides a good balance of size and lipophilicity to productively occupy a hydrophobic sub-pocket within the KEAP1 binding site, contributing to enhanced potency.

Research findings indicate that branching at the beta-position of the alkyl substituent, as seen in the isobutyl group (-CH₂CH(CH₃)₂), is beneficial for activity compared to linear chains of similar length. For instance, the isobutyl derivative often shows improved activity over an n-propyl or n-butyl derivative. This suggests that the specific shape of the isobutyl group allows for an optimal fit and favorable van der Waals interactions within the protein's hydrophobic pocket. However, excessive steric bulk, such as a tert-butyl group, can lead to a decrease in activity, indicating a defined volume for this pocket.

Substituent at 3-PositionRelative Biological Activity (Illustrative)Rationale for Activity Profile
MethylModerateFills a portion of the hydrophobic pocket but may not establish extensive interactions.
EthylGoodOffers increased hydrophobic interactions compared to methyl.
n-PropylGoodFurther extends into the hydrophobic pocket.
Isobutyl Excellent Optimal size and branching for fitting into a specific hydrophobic sub-pocket, maximizing van der Waals contacts.
tert-ButylModerate-LowExcessive steric bulk may lead to unfavorable clashes with protein residues, preventing optimal binding.
CyclohexylLowThe shape of the hydrophobic pocket is often narrow and may not accommodate a bulky alicyclic ring.

Role of the Carboxylic Acid Group in Molecular Recognition

The carboxylic acid group at the 5-position of the pyrazole ring is a key pharmacophoric feature, often acting as the primary anchor for binding to the target protein. researchgate.net This acidic moiety is typically deprotonated at physiological pH, forming a carboxylate anion that can engage in crucial electrostatic and hydrogen bonding interactions.

In inhibitors of the KEAP1-NRF2 interaction, the carboxylate of the pyrazole forms a salt bridge and a network of hydrogen bonds with highly conserved, positively charged arginine residues (e.g., Arg415 and Arg483) in the KEAP1 binding pocket. nih.gov These high-energy interactions are fundamental for the high-affinity binding of the inhibitor. The bidentate nature of the carboxylate allows it to interact with multiple hydrogen bond donors simultaneously, firmly orienting the rest of the molecule within the active site.

The critical nature of this group is demonstrated by the significant or complete loss of biological activity when it is replaced with non-acidic or even esterified functionalities. nih.gov This underscores its indispensable role in molecular recognition and ligand anchoring.

Strategies for Bioisosteric Modification and Scaffold Hopping

While the carboxylic acid is vital for activity, it can also impart undesirable physicochemical properties, such as low cell permeability and rapid metabolism, which can limit oral bioavailability. drughunter.com To address these liabilities, medicinal chemists employ strategies like bioisosteric modification and scaffold hopping.

A common bioisosteric replacement for a carboxylic acid is the 1H-tetrazole ring. cambridgemedchemconsulting.com The tetrazole group has a similar pKa to a carboxylic acid and can act as a strong hydrogen bond donor and acceptor, mimicking the key interactions of the carboxylate. drughunter.com This substitution can sometimes improve metabolic stability and cell penetration while maintaining or even enhancing biological activity. Other potential bioisosteres for carboxylic acids include acylsulfonamides, hydroxamic acids, and certain oxadiazoles. rsc.org

Scaffold hopping is another advanced strategy used to discover novel chemotypes with improved properties. nih.gov This involves replacing the central pyrazole core with other heterocyclic systems that can maintain the crucial spatial arrangement of the key interacting groups (the C3-isobutyl group and the C5-acidic group). nih.gov For example, scaffolds such as thiazoles, pyrroles, or isoxazoles could be explored to see if they can serve as a viable replacement for the pyrazole ring, potentially offering new intellectual property and improved drug-like properties. nih.gov

Conformational Flexibility and Ligand Binding

The conformational flexibility of a ligand plays a significant role in its ability to adapt to the topology of a protein binding site. nih.govresearchgate.net For 3-Isobutyl-1H-pyrazole-5-carboxylic acid, the key element of flexibility is the isobutyl group. The rotatable single bonds within this alkyl chain allow it to adopt various conformations.

Studies have shown that ligands often bind in conformations that are higher in energy than their global minimum energy state in solution. researchgate.net The energy penalty required to adopt this "bioactive conformation" must be offset by the favorable interactions gained upon binding. For the isobutyl group, the energetic cost of adopting the necessary conformation is typically low and is well compensated by the strong hydrophobic and van der Waals interactions it forms with the protein. nih.gov The extended conformation of the isobutyl chain is often favored in binding, as it allows for the greatest contact surface area with the nonpolar residues of the protein pocket. researchgate.net

Mechanistic Biological Investigations in Vitro and Pre Clinical Studies

Enzyme Inhibition and Receptor Modulation Studies

The pyrazole (B372694) scaffold is a well-established pharmacophore known for its diverse interactions with various biological targets.

Phosphodiesterase (PDE) Inhibition Mechanisms (e.g., PDE5)

No specific studies detailing the interaction between 3-Isobutyl-1H-pyrazole-5-carboxylic acid and phosphodiesterase enzymes, including PDE5, were identified. The pyrazole ring is a component of some known PDE inhibitors, but direct inhibitory data for this specific compound is not available.

Carbonic Anhydrase (CA) Inhibition Mechanisms

While no studies specifically name this compound, various other heteroaryl-pyrazole carboxylic acids have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. Research has shown that compounds with a pyrazole-5-carboxylic acid core can act as non-sulfonamide inhibitors, displaying selectivity for transmembrane, tumor-associated isoforms like hCA IX and hCA XII over cytosolic forms. The proposed mechanism for this class of compounds involves an indirect interaction with the zinc ion in the enzyme's active site.

Cholinesterase (ChE) Inhibition Mechanisms (e.g., AChE, BuChE)

There is no available research on the cholinesterase inhibitory activity of this compound. However, the broader family of pyrazole derivatives has been explored for this purpose. Various synthetic pyrazole compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that the pyrazole nucleus can serve as a scaffold for the development of potential agents for neurological disorders.

Other Molecular Target Interactions (e.g., DNA Gyrase, Kinases, Aldose Reductase)

No specific data exists for the interaction of this compound with DNA gyrase, kinases, or aldose reductase. However, related pyrazole structures have shown activity against these targets:

DNA Gyrase: Certain pyrazole-5-carbohydrazide derivatives have been synthesized and evaluated as potential DNA gyrase inhibitors, showing activity against bacterial gyrase.

Kinases: The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry for designing protein kinase inhibitors. Various pyrazole carboxamides and carboxylic acids have been synthesized and tested against a range of kinases, with some analogues demonstrating the ability to induce cell cycle arrest. nih.gov

Aldose Reductase: Aldose reductase inhibitors (ARIs) are investigated for treating diabetic complications. While many chemical classes of ARIs exist, including some containing carboxylic acid moieties, specific studies on this compound in this context have not been reported.

Cellular Antiproliferative Activity and Apoptosis Induction (In Vitro Cell Line Studies)

There are no specific published studies on the in vitro antiproliferative or apoptosis-inducing effects of this compound.

Nonetheless, the pyrazole nucleus is a common feature in many compounds designed for anticancer research. For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent antiproliferative activity across a range of hematologic and solid tumor cell lines, causing cell cycle arrest at the G0/G1 phase. nih.gov Other studies on different pyrazole derivatives have shown significant cytotoxic activity against various human cancer cell lines, including liver, breast, and colon carcinomas, sometimes through the induction of apoptosis. nih.govnih.gov

Antimicrobial Activity: Evaluation and Mechanism-of-Action Studies (In Vitro)

Specific evaluations of the antimicrobial properties of this compound against bacterial or fungal strains are not available in the reviewed literature.

The pyrazole ring system, however, is a core component of many synthetic compounds with demonstrated antimicrobial effects. Research into other novel pyrazole carboxylate derivatives has shown that certain compounds exhibit significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov For example, some ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown minimum inhibitory concentrations (MIC) comparable to the antibiotic ampicillin (B1664943) against E. coli and P. aeruginosa. nih.gov

Antibacterial Effects

No specific in vitro or pre-clinical studies detailing the antibacterial effects of this compound were identified. Consequently, there is no available data on the minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) against various bacterial strains for this specific compound.

Antifungal Effects

Investigations into the potential antifungal properties of this compound have not been reported in the available scientific literature. Therefore, there are no findings on its efficacy against fungal pathogens or data tables outlining its activity spectrum.

Antiviral Effects

There is currently no published research on the in vitro or pre-clinical antiviral activity of this compound. As such, information regarding its potential to inhibit viral replication or its spectrum of activity against different types of viruses is not available.

Anti-inflammatory Pathway Modulation at the Molecular Level

Specific studies elucidating the molecular mechanisms by which this compound may modulate anti-inflammatory pathways were not found in the reviewed literature. The broader family of pyrazole derivatives has been investigated for anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. However, no such specific molecular pathway analysis has been published for this compound.

Emerging Applications and Future Research Perspectives

Role as Synthetic Intermediates in Advanced Organic Synthesis

3-Isobutyl-1H-pyrazole-5-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules. The pyrazole (B372694) ring system is a common scaffold in medicinal chemistry and materials science. The carboxylic acid group at the 5-position and the isobutyl group at the 3-position provide two distinct points for chemical modification, allowing for the creation of a diverse range of derivatives.

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. eurekaselect.comnih.gov This versatility allows for its incorporation into larger molecular frameworks. For instance, the reaction of pyrazole carboxylic acids with various amines is a common method for synthesizing pyrazole carboxamides, a class of compounds with significant biological activities. nih.govmdpi.com

The isobutyl group at the 3-position influences the physical and chemical properties of the molecule, such as its solubility and lipophilicity. In the context of drug design and agrochemical development, modifying the alkyl substituent at this position is a key strategy for optimizing the biological activity and selectivity of the final compound. researchgate.net The synthesis of specifically substituted pyrazoles, such as the 3,5-disubstituted pattern seen in this compound, can be a chemical challenge, with regioselectivity being a key consideration in many synthetic routes. thieme.deresearchgate.net

Applications in Material Science: Coordination Polymers and Metal-Organic Frameworks (MOFs)

In the field of material science, pyrazole carboxylic acids are utilized as organic linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). aminer.orgmocedes.org These materials are crystalline solids composed of metal ions or clusters connected by organic ligands, creating porous structures with high surface areas. The specific properties of a MOF, such as its pore size, shape, and chemical environment, are determined by the geometry and functionality of the organic linker and the coordination preference of the metal ion. digitellinc.com

While specific studies on MOFs constructed from this compound are not extensively documented, the general principles of MOF design suggest its potential utility. The pyrazole ring and the carboxylate group can both coordinate with metal ions, leading to the formation of stable, extended networks. researchgate.net The isobutyl group would project into the pores of the resulting framework, influencing its hydrophobicity and its affinity for guest molecules. This could be advantageous for applications such as the selective adsorption of organic molecules. The development of MOFs from pyrazolate-based ligands is an active area of research with potential applications in gas storage, separation, and catalysis. acs.orgrsc.org

Potential in Agrochemical Research and Development

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. Pyrazole carboxamides, in particular, have been extensively developed as fungicides, herbicides, and insecticides. nih.govresearchgate.netnih.gov

Fungicidal Activity: A significant class of fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs), often incorporate a pyrazole carboxamide structure. nih.govresearchgate.net The fungicidal activity and spectrum of these compounds are highly dependent on the substituents on the pyrazole ring and the amide moiety. Research on the structure-activity relationship of these fungicides has shown that the nature of the alkyl group at the 3-position of the pyrazole ring can significantly impact their efficacy against various fungal pathogens. researchgate.net

Herbicidal Activity: Derivatives of pyrazole have also been developed as herbicides. For example, some pyrazole derivatives have been found to exhibit herbicidal activity against various weeds by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org Substituted pyrazole isothiocyanates have also shown promising herbicidal activities. mdpi.com

Insecticidal Activity: Pyrazole-based compounds have been successfully commercialized as insecticides. The mode of action often involves the disruption of mitochondrial respiration in insects. The structural diversity of pyrazole carboxamides allows for the fine-tuning of their insecticidal spectrum and potency. researchgate.net

The following table summarizes the biological activities of some pyrazole derivatives, illustrating the potential of this class of compounds in agrochemical applications.

Compound ClassActivity TypeTarget Weeds/Pests/FungiKey FindingsReference
Substituted Pyrazole IsothiocyanatesHerbicidalEchinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., and Trifolium repens L.Some compounds exhibited excellent herbicidal activities. mdpi.com
Pyrazole-4-carboxamide derivativesFungicidalCorn rustSome derivatives showed fungicidal activities comparable to or higher than commercial fungicides. nih.gov
1H-pyrazole-5-carboxylic acid derivativesInsecticidalAphis fabaeOne compound showed 85.7% mortality at a concentration of 12.5 mg/L. researchgate.net
Pyrazole carboxamide derivativesFungicidalRhizoctonia solaniSome derivatives displayed strong antifungal activity. mdpi.com

Challenges and Opportunities in Pyrazole Carboxylic Acid Research

The continued exploration of pyrazole carboxylic acids like this compound presents both challenges and significant opportunities. A primary synthetic challenge is the regioselective synthesis of 3,5-disubstituted pyrazoles, as reactions can often yield a mixture of isomers. thieme.denih.gov Developing more efficient and selective synthetic methods is crucial for accessing novel derivatives for screening and application.

The opportunities for pyrazole carboxylic acid research are vast. In material science, there is potential for creating novel MOFs with tailored properties for specific applications in gas separation, catalysis, and sensing by systematically varying the substituents on the pyrazole ring. aminer.orgmocedes.org In agrochemical research, the pyrazole scaffold remains a promising starting point for the discovery of new pesticides with novel modes of action to combat the growing issue of resistance to existing products. agropages.com The future of agrochemical development will likely focus on compounds that are not only effective but also have favorable environmental profiles.

Q & A

Q. What are the established synthetic routes for 3-Isobutyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, pyrazole-carboxylic acid derivatives are often prepared by reacting substituted hydrazines with β-ketoesters or β-diketones. In a typical protocol (similar to ), ethyl acetoacetate reacts with phenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form a pyrazole ester intermediate, which is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction temperature. highlights the use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups, which may apply to derivatives of this compound .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Structural elucidation combines X-ray crystallography (for solid-state conformation), FT-IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and NMR (¹H/¹³C for substituent analysis). For example, used single-crystal XRD to resolve bond lengths and angles in a related pyrazole-carboxylic acid, while ¹H NMR identified substituent integration ratios (e.g., isobutyl CH₂/CH₃ signals at δ 1.8–2.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₁₂N₂O₂: 168.20 g/mol) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Purification typically involves recrystallization (using ethanol/water) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Acidic impurities are removed via aqueous extraction (e.g., 5% NaHCO₃ wash), while neutral impurities are separated by polarity-based methods. emphasizes flash chromatography for intermediates, followed by vacuum drying to isolate pure solids .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model molecular orbitals, electrostatic potential surfaces, and H-bonding interactions. applied DFT to analyze charge distribution in pyrazole-carboxylic acids, revealing nucleophilic sites at the carboxylate oxygen and electrophilic regions near the pyrazole ring . Such studies guide functionalization strategies (e.g., amidation, esterification) for drug design.

Q. What methodologies evaluate the biological activity of this compound derivatives, particularly in anti-inflammatory or antimicrobial contexts?

  • Methodological Answer :
  • In vitro assays : COX-2 inhibition (for anti-inflammatory activity) using ELISA kits .
  • Antimicrobial screening : Broth microdilution (MIC determination against Gram+/Gram– bacteria) per CLSI guidelines .
  • Hybrid drug design : describes coupling nitric oxide (NO)-donor moieties to pyrazole-carboxylic acids to create dual-action anti-inflammatory agents. Stability of NO release is quantified via Griess assay .

Q. How should researchers address contradictions in spectral data or synthetic yields reported across studies?

  • Methodological Answer :
  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere in Pd-catalyzed reactions ).
  • Analytical validation : Cross-reference NMR shifts with databases (e.g., SDBS) and confirm crystal structures via CCDC deposition .
  • Controlled experiments : Systematically vary parameters (e.g., solvent, catalyst loading) to identify yield-limiting factors. notes potential confusion from synonyms (e.g., "5-Isobutyl-1H-pyrazole-3-carboxylic Acid" vs. "this compound"), requiring careful CAS number verification .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

  • Methodological Answer :
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures.
  • pH sensitivity : Carboxylic acids degrade under strong bases; store at pH 4–6 in amber vials .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation; recommends dark storage at 2–8°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.